4-Fluoro-3-iodobenzylamine
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Overview
Description
4-Fluoro-3-iodobenzylamine is an organic compound with the molecular formula C7H7FIN It is a benzylamine derivative where the benzene ring is substituted with a fluorine atom at the fourth position and an iodine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-iodobenzylamine typically involves a multi-step process. One common method is the halogenation of 4-fluorobenzylamine. The process begins with the nitration of 4-fluorotoluene to produce 4-fluoro-3-nitrotoluene. This intermediate is then reduced to 4-fluoro-3-aminotoluene, which undergoes diazotization followed by iodination to yield 4-fluoro-3-iodotoluene. Finally, the toluene derivative is converted to the benzylamine through reductive amination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-iodobenzylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds, and reduced to form primary amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, useful in organic synthesis and pharmaceutical applications.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted benzylamines depending on the nucleophile used.
Oxidation Products: Nitro or nitrile derivatives.
Reduction Products: Primary amines.
Scientific Research Applications
4-Fluoro-3-iodobenzylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodobenzylamine depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
4-Fluorobenzylamine: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
3-Iodobenzylamine: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
4-Fluoro-3-nitrobenzylamine: Contains a nitro group instead of an amine, leading to different reactivity and applications.
Uniqueness: 4-Fluoro-3-iodobenzylamine is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Properties
Molecular Formula |
C7H7FIN |
---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
(4-fluoro-3-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7FIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 |
InChI Key |
GEESFURQMNZQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)I)F |
Origin of Product |
United States |
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